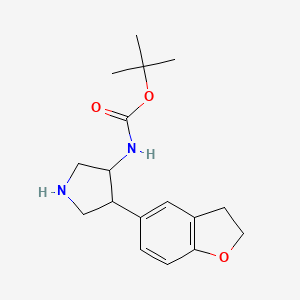Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate
CAS No.: 2098008-81-0
Cat. No.: VC3186744
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098008-81-0 |
|---|---|
| Molecular Formula | C17H24N2O3 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | tert-butyl N-[4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19-14-10-18-9-13(14)11-4-5-15-12(8-11)6-7-21-15/h4-5,8,13-14,18H,6-7,9-10H2,1-3H3,(H,19,20) |
| Standard InChI Key | PRJMJZQWEHGUER-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCC3 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCC3 |
Introduction
Chemical Identity and Properties
Basic Chemical Information
Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate is characterized by the following key chemical parameters:
| Parameter | Value |
|---|---|
| Chemical Name | Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate |
| CAS Registry Number | 2098008-81-0 |
| Molecular Formula | C17H24N2O3 |
| Molecular Weight | 304.38 g/mol |
| Standard Purity | 98% |
The compound contains 17 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, arranged in a specific structural configuration . The standard purity level of 98% indicates high-quality material suitable for research and development applications.
Structural Features
Based on its chemical name, this compound possesses several important structural elements:
-
A tert-butyloxycarbonyl (Boc) group: This is a common protecting group in organic synthesis, particularly for amine functionalities
-
A pyrrolidine ring system: A five-membered nitrogen-containing heterocycle
-
A 2,3-dihydrobenzofuran moiety: Consisting of a benzene ring fused to a partially reduced furan ring
-
A carbamate functional group: Linking the Boc protecting group to the pyrrolidine ring
The positioning of these structural components creates a molecule with specific stereochemical properties and reactivity patterns that influence its behavior in various chemical transformations.
| Precaution Code | Description |
|---|---|
| P101 | If medical advice is needed, have product container or label at hand |
| P102 | Keep out of reach of children |
| P103 | Read label before use |
These basic safety measures establish the foundation for safe handling of this compound in laboratory and industrial settings .
Preventive Measures
The comprehensive preventive measures for this compound can be categorized as follows:
| Category | Key Precaution Codes | Essential Recommendations |
|---|---|---|
| Documentation | P201, P202 | Obtain special instructions before use; Read all safety precautions |
| Fire Prevention | P210, P220, P221 | Keep away from heat, sparks, open flames; Keep away from combustible materials |
| Environmental Control | P222, P223, P230 | Avoid contact with air; Avoid contact with water; Keep wetted when necessary |
| Storage | P233, P234, P235 | Keep container tightly closed; Store in original container; Keep cool |
| Equipment Safety | P240, P241, P242 | Ground equipment; Use explosion-proof equipment; Use non-sparking tools |
| Personal Protection | P260, P261, P262 | Do not breathe dust/vapors; Avoid breathing dust/vapors; Avoid contact with eyes/skin |
| Workplace Practices | P270, P271, P272 | No eating/drinking/smoking when using; Use only in ventilated areas; Contain contaminated clothing |
These precautions highlight the importance of proper handling techniques to minimize risks associated with this compound .
Response Procedures
In case of exposure or accidents, specific response procedures should be followed:
| Exposure Route | Precaution Codes | Response Actions |
|---|---|---|
| Ingestion | P301+P310, P301+P312 | Call poison center immediately; Call medical professional if feeling unwell |
| Skin Contact | P302+P352, P303+P361+P353 | Wash with plenty of water; Remove contaminated clothing immediately and rinse skin |
| Inhalation | P304+P340, P304+P312 | Remove to fresh air; Call medical professional if feeling unwell |
| Eye Contact | P305+P351+P338 | Rinse cautiously with water for several minutes; Remove contact lenses if present |
| General Exposure | P308+P313 | If exposed or concerned, get medical advice/attention |
These response procedures provide critical guidance for addressing accidental exposures, emphasizing the need for prompt and appropriate medical intervention .
| Storage Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Store in cool conditions | Prevents decomposition and maintains stability |
| Container | Keep in original container with tight closure | Prevents contamination and exposure to environmental factors |
| Environment | Protect from moisture and air | Reduces risk of degradation through hydrolysis or oxidation |
| Compatibility | Store away from combustible materials | Minimizes fire hazards and potential chemical interactions |
The extensive precaution codes (P231-P235) emphasize the importance of proper storage conditions for this compound .
| Protocol Element | Recommendation | Implementation |
|---|---|---|
| Personal Protective Equipment | Wear appropriate protective gear | Use gloves, eye protection, and lab coats during all handling procedures |
| Ventilation | Use adequate ventilation systems | Work in fume hoods or well-ventilated areas to minimize inhalation risks |
| Transfer Techniques | Employ proper transfer methods | Use appropriate tools to minimize dust generation and static discharge |
| Decontamination | Follow thorough cleaning procedures | Wash hands and surfaces after handling to prevent cross-contamination |
These handling protocols are derived from standard laboratory practices for compounds with similar safety profiles and structural characteristics .
| Structural Element | Reactivity Characteristic | Implication |
|---|---|---|
| Boc-protected amine | Acid-labile protection | Can undergo deprotection under acidic conditions |
| Pyrrolidine ring | Nitrogen heterocycle | Provides a site for potential functionalization and derivatization |
| 2,3-dihydrobenzofuran | Aromatic-aliphatic hybrid system | Offers both aromatic and aliphatic reactivity patterns |
| Carbamate functionality | Carbonyl-containing group | Potential site for nucleophilic attack and hydrolysis |
Understanding these reactivity patterns is essential for predicting the compound's behavior in synthetic transformations and biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume